(S)-cyclobutyl(phenyl)methanamine hydrochloride
Description
(S)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1202478-42-9) is a chiral amine salt with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . It is synthesized via a stereoselective reaction involving cyclobutyl and phenyl groups, yielding a white solid with a reported purity of 91% in a representative synthesis . Key spectral data include ¹H NMR (D₂O, 300 MHz): δ 7.36–7.28 (m, 5H, aromatic), 4.18 (m, 1H, methine), 2.87–2.73 (m, 11H, cyclobutyl and NH₃⁺), and 1.90–1.69 (m, 5H, cyclobutyl) . The compound is stored under inert conditions and carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
(S)-cyclobutyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLJOPKUMMRSZ-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclobutyl(phenyl)methanamine hydrochloride typically involves the reaction of cyclobutyl bromide with phenylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclobutyl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of cyclobutyl(phenyl)methanone.
Reduction: Formation of cyclobutyl(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-cyclobutyl(phenyl)methanamine hydrochloride has applications in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules. It has been investigated for its potential biological activity and interactions with biological molecules and explored for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds. It is also utilized in developing new materials and chemical processes.
Chemical Reactions
this compound undergoes oxidation, reduction, and substitution reactions.
- Oxidation Using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is cyclobutyl(phenyl)methanone.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The major product formed is cyclobutyl(phenyl)methanol.
- Substitution The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using sodium hydroxide or potassium carbonate in an organic solvent. The major product formed is various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (S)-cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-cyclobutyl(phenyl)methanamine hydrochloride with structurally related compounds, emphasizing differences in stereochemistry, substituents, and physicochemical properties:
Key Observations:
Stereochemical Impact : The (R)-enantiomer (CAS 1956435-19-0) shares identical molecular weight and formula with the target compound but exhibits distinct pharmacological profiles due to chiral recognition in biological systems .
The brominated analog (CAS 220441-84-9) demonstrates how halogenation increases molecular weight and alters reactivity, making it suitable for radiolabeling or cross-coupling reactions .
Structural Flexibility : Compounds like 2-cyclobutyl-1-phenylethanamine hydrochloride (CAS 2197062-46-5) incorporate flexible ethyl linkers, which may reduce ring strain compared to the cyclobutyl-directly-bonded structure of the target compound .
NMR Comparison:
Hazard Profile:
The target compound’s hazard warnings (H302, H315, H319, H335) align with typical amine hydrochlorides, whereas brominated or fluorinated derivatives may pose additional risks due to halogen toxicity .
Biological Activity
(S)-cyclobutyl(phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₆ClN and a molecular weight of 201.71 g/mol. The compound features a cyclobutyl group attached to a phenyl ring, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the histamine H3 receptor. This receptor plays a significant role in modulating neurotransmission in the central nervous system. Compounds that act as agonists or antagonists at this receptor can influence cognitive functions, appetite regulation, and sleep-wake cycles .
Antidepressant Effects
Research has indicated that this compound may exhibit antidepressant-like effects. In preclinical models, compounds targeting the H3 receptor have shown promise in alleviating symptoms of depression by enhancing the release of neurotransmitters such as serotonin and norepinephrine .
Neuroprotective Properties
The compound has also been studied for its neuroprotective effects. In vitro studies demonstrate that it can reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
- Study on Neurotransmitter Modulation :
- Neuroprotection Against Oxidative Stress :
- Histamine H3 Receptor Interaction :
Data Table: Biological Activity Summary
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